molecular formula C18H26ClNO2 B1419844 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 1233641-91-2

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride

Cat. No. B1419844
M. Wt: 323.9 g/mol
InChI Key: VEUYDINLFCGWRM-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride, also known as MAP-2, is a compound that has been used in scientific research and laboratory experiments for a variety of purposes. It is a cyclic amine that has been found to have a wide range of biochemical and physiological effects in various organisms. MAP-2 is a useful tool for studying the molecular mechanisms of a variety of biological processes.

Scientific Research Applications

Crystallographic Studies

The compound has been used in crystallographic studies to understand its structural properties. For instance, Mostafa, Ghabbour, and Abdel‐Aziz (2017) synthesized a tetraphenylborate salt of atropine (which includes the 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl moiety) and analyzed its crystal structure using X-ray crystallography. This provided insights into the molecular arrangement and spatial configuration of the compound (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Chemical Synthesis and Structure Analysis

The compound has been involved in various synthetic pathways and structural analyses. Izquierdo et al. (1991) synthesized a series of compounds including 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and conducted studies using NMR spectroscopy and X-ray diffraction to determine their structure and conformation (Izquierdo et al., 1991).

Organometallic Chemistry

In the field of organometallic chemistry, Tamm et al. (2007) conducted a study where CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (a related compound) occurred upon reaction with TiCl4 and ZrCl4, forming allyl complexes. This illustrates its potential in creating complex organometallic structures (Tamm, Kunst, Stadler, & Herdtweck, 2007).

Pharmacological Research

In pharmacological research, various derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl have been synthesized and tested for their analgetic and narcotic antagonist activities. Takeda et al. (1977) investigated structure-activity relationships by varying structural parameters of 53 derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into their pharmacological properties (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).

Nematicidal Activity

Xu et al. (2021) explored the synthesis of novel compounds derived from 5-HT3 receptor antagonists, which included derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl, and evaluated their nematicidal activities against pinewood nematodes, demonstrating the compound's potential in agricultural applications (Xu, Yang, Wang, & Song, 2021).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYDINLFCGWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670189
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride

CAS RN

1233641-91-2
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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